molecular formula C22H20ClNO4S B11116803 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11116803
M. Wt: 429.9 g/mol
InChI Key: MINCZBLICRYZKG-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with acetic acid to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride . The acid chloride is subsequently reacted with 4-methylphenylthiophene-3-carboxylate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of atoms and functional groups imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H20ClNO4S

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H20ClNO4S/c1-13-4-6-15(7-5-13)17-12-29-21(20(17)22(26)27-3)24-19(25)11-28-18-9-8-16(23)10-14(18)2/h4-10,12H,11H2,1-3H3,(H,24,25)

InChI Key

MINCZBLICRYZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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